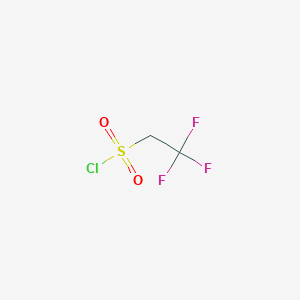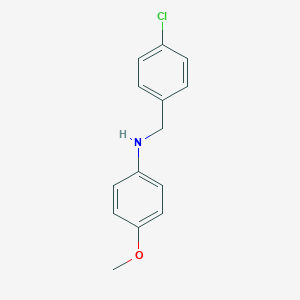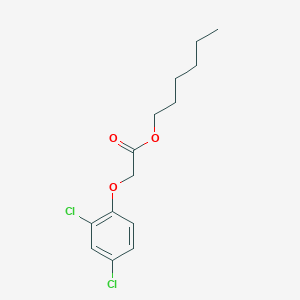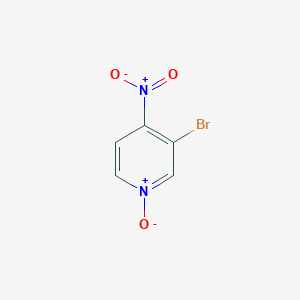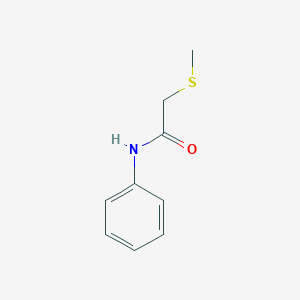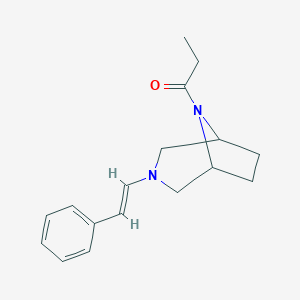
3,8-Diazabicyclo(3.2.1)octane, 8-propionyl-3-styryl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,8-Diazabicyclo(3.2.1)octane, 8-propionyl-3-styryl- (DAAO-PS) is a compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. DAAO-PS is a derivative of the natural compound, 3,8-diazabicyclo[3.2.1]octan-2-one (DABCO), which has been found to possess various biological activities, including antiviral, antibacterial, and antitumor effects.
Aplicaciones Científicas De Investigación
3,8-Diazabicyclo(3.2.1)octane, 8-propionyl-3-styryl- has been found to possess various biological activities, including antitumor, antifungal, and antibacterial effects. It has also been shown to inhibit the activity of monoamine oxidase, an enzyme involved in the metabolism of neurotransmitters. 3,8-Diazabicyclo(3.2.1)octane, 8-propionyl-3-styryl- has been studied as a potential therapeutic agent for the treatment of various diseases, including cancer and Parkinson's disease.
Mecanismo De Acción
The mechanism of action of 3,8-Diazabicyclo(3.2.1)octane, 8-propionyl-3-styryl- is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. 3,8-Diazabicyclo(3.2.1)octane, 8-propionyl-3-styryl- has been shown to inhibit the activity of monoamine oxidase, an enzyme involved in the metabolism of neurotransmitters. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Efectos Bioquímicos Y Fisiológicos
3,8-Diazabicyclo(3.2.1)octane, 8-propionyl-3-styryl- has been shown to possess various biochemical and physiological effects. It has been shown to inhibit the activity of monoamine oxidase, which can lead to increased levels of neurotransmitters in the brain. 3,8-Diazabicyclo(3.2.1)octane, 8-propionyl-3-styryl- has also been shown to induce apoptosis and inhibit cell proliferation in cancer cells. In addition, 3,8-Diazabicyclo(3.2.1)octane, 8-propionyl-3-styryl- has been shown to possess antifungal and antibacterial effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,8-Diazabicyclo(3.2.1)octane, 8-propionyl-3-styryl- has several advantages for lab experiments, including its high purity and yield, making it suitable for further research applications. However, there are also limitations to its use, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for the research of 3,8-Diazabicyclo(3.2.1)octane, 8-propionyl-3-styryl-. One potential direction is to further investigate its potential therapeutic applications, including its use in the treatment of cancer and neurological disorders. Another direction is to explore its potential use as a tool for studying the mechanisms of various diseases. Additionally, further studies are needed to determine its safety and efficacy in humans, as well as its potential side effects.
Métodos De Síntesis
The synthesis of 3,8-Diazabicyclo(3.2.1)octane, 8-propionyl-3-styryl- involves the reaction of DABCO with propionyl chloride to form 3,8-diazabicyclo[3.2.1]octan-2-one propionate, which is then reacted with cinnamaldehyde to yield 3,8-Diazabicyclo(3.2.1)octane, 8-propionyl-3-styryl-. The synthesis of 3,8-Diazabicyclo(3.2.1)octane, 8-propionyl-3-styryl- has been optimized to achieve high yields and purity, making it suitable for further research applications.
Propiedades
Número CAS |
1798-71-6 |
|---|---|
Nombre del producto |
3,8-Diazabicyclo(3.2.1)octane, 8-propionyl-3-styryl- |
Fórmula molecular |
C17H22N2O |
Peso molecular |
270.37 g/mol |
Nombre IUPAC |
1-[3-[(E)-2-phenylethenyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one |
InChI |
InChI=1S/C17H22N2O/c1-2-17(20)19-15-8-9-16(19)13-18(12-15)11-10-14-6-4-3-5-7-14/h3-7,10-11,15-16H,2,8-9,12-13H2,1H3/b11-10+ |
Clave InChI |
NWPIAAKKRKMJQR-ZHACJKMWSA-N |
SMILES isomérico |
CCC(=O)N1C2CCC1CN(C2)/C=C/C3=CC=CC=C3 |
SMILES |
CCC(=O)N1C2CCC1CN(C2)C=CC3=CC=CC=C3 |
SMILES canónico |
CCC(=O)N1C2CCC1CN(C2)C=CC3=CC=CC=C3 |
Sinónimos |
8-Propionyl-3-(2-phenylethenyl)-3,8-diazabicyclo[3.2.1]octane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



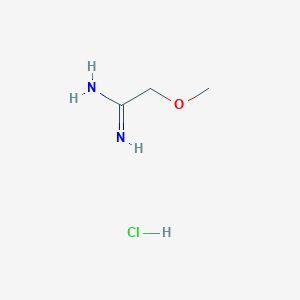
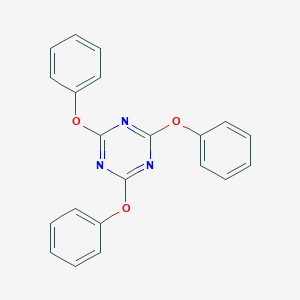
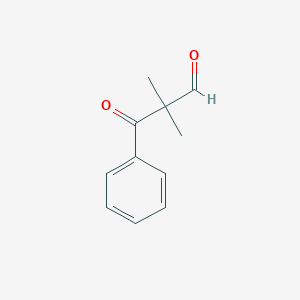
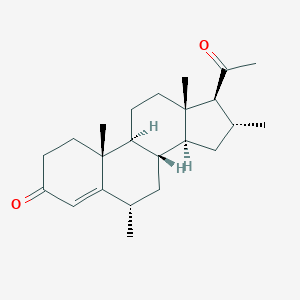
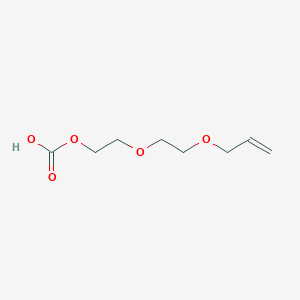
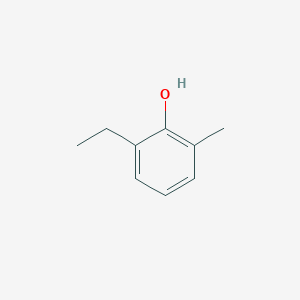

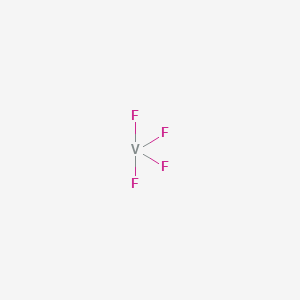
![6-(trifluoromethyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B167557.png)
